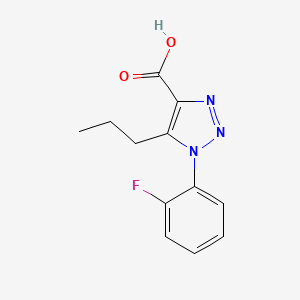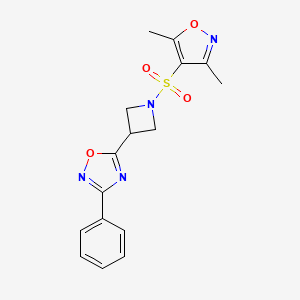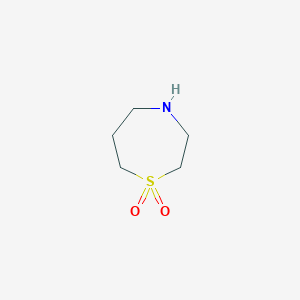
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Fluorophores and Carbon Dots
The study of organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid (TPDCA) has highlighted the significance of such compounds in understanding the fluorescence origins of carbon dots with high fluorescence quantum yields. This research opens avenues for expanding applications of carbon dots in various scientific and technological fields (Shi et al., 2016).
Molecular Organization and Adsorption
Pyridinecarboxylic acids, including derivatives closely related to the compound , have been studied for their ability to form well-ordered adlayers on surfaces like graphite. This molecular organization is critical for engineering ordered structures with potential applications in nanotechnology and material science (Duong et al., 2010).
Polymer Solar Cells
Novel alcohol-soluble conjugated polymers with pyridine incorporated at the side chains have shown promise as efficient cathode-modifying layers for polymer solar cells. The inclusion of pyridine groups can lead to reduced cathode work functions and improved open-circuit voltages, highlighting the critical role of such molecular structures in advancing solar energy technology (Chen et al., 2017).
Antimicrobial Activities and DNA Interactions
Derivatives of pyridine-2-carboxylic acid have been characterized for their antimicrobial activities and interactions with DNA. These findings underscore the potential of such compounds in developing new antimicrobial agents and understanding the molecular basis of their interactions with biological macromolecules (Tamer et al., 2018).
Photophysics and Bioimaging
Research into the photophysical characterization and two-photon absorption properties of water-soluble fluorene derivatives has demonstrated their potential as fluorescent pH sensors and chemosensors for detecting acidic and basic organic vapors. Such studies are pivotal for the development of new diagnostic tools and imaging agents in biomedical research (Morales et al., 2010).
Eigenschaften
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-pyridin-4-yloxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c28-24(29)23-13-17(32-16-9-11-26-12-10-16)14-27(23)25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22-23H,13-15H2,(H,28,29)/t17-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMSXRDHMCYEEX-SBUREZEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2524487.png)


![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2524490.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2524492.png)
![3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate](/img/structure/B2524493.png)
![Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2524494.png)


![(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2524500.png)

